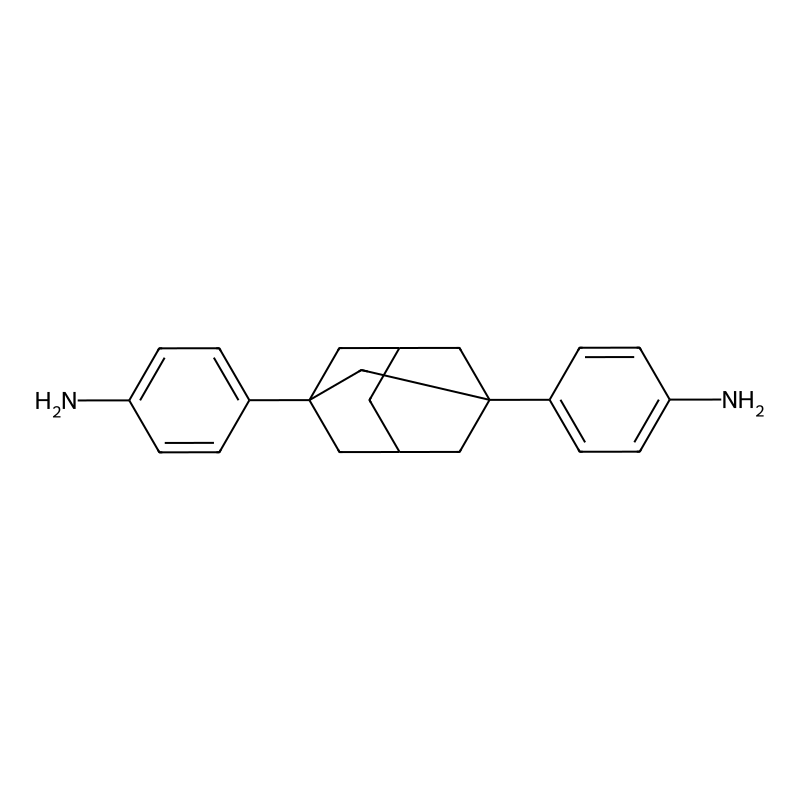1,3-Bis(4-aminophenyl)adamantane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Colorless Polyimides
Scientific Field: Polymer Chemistry
Summary of the Application: 1,3-Bis(4-aminophenyl)adamantane (ADMDA) is used in the synthesis of colorless polyimides.
Methods of Application or Experimental Procedures: The synthesis of ADMDA involves Friedel–Crafts alkylation reactions between 1-adamantanol and acetanilide or its analogues, followed by hydrolysis with aqueous NaOH solution.
Results or Outcomes: The adamantane-containing polyimides exhibited significantly high glass transition temperatures (Tg) in the range 285–440 °C, excellent optical transparency (>80% transmittance at 400 nm) and optimal thermal and mechanical properties.
1,3-Bis(4-aminophenyl)adamantane is an organic compound characterized by its unique adamantane structure, which is a diamond-like cage hydrocarbon. Its chemical formula is C22H26N2, and it features two amino groups attached to para positions of phenyl rings that are linked to the adamantane core. This compound is notable for its potential applications in materials science, particularly in the synthesis of polyimides and polyamides, which exhibit desirable thermal and mechanical properties.
- Condensation Reactions: This compound can react with dicarboxylic acids to form polyamides. For instance, it can undergo a condensation reaction with oxalic acid or succinic acid to yield high-performance polymers .
- Polymerization: It serves as a precursor for polyimides when reacted with anhydrides or other suitable reagents. The resulting polymers often exhibit low dielectric constants and enhanced thermal stability .
The synthesis of 1,3-Bis(4-aminophenyl)adamantane can be achieved through multiple methods:
- Friedel-Crafts Alkylation: This method involves the alkylation of 4-aminophenol with adamantanol under acidic conditions.
- Multi-step Synthesis: A more complex route includes the initial formation of acetanilide derivatives followed by hydrolysis to yield the target diamine .
- Direct Amination: The direct amination of adamantane derivatives can also yield this compound through specific reagents that facilitate the introduction of amino groups.
1,3-Bis(4-aminophenyl)adamantane finds applications primarily in polymer chemistry:
- Polyimide Production: It is used to synthesize polyimides that are utilized in electronics due to their thermal stability and electrical insulating properties.
- Material Science: The compound's unique structure contributes to the development of advanced materials with enhanced mechanical properties .
Several compounds share structural similarities with 1,3-Bis(4-aminophenyl)adamantane. Here are a few notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,3-Bis(3,5-dimethyl-4-aminophenyl)adamantane | Adamantane derivative | Methyl substitutions enhance solubility |
| 1,3-Bis(2-methyl-4-aminophenyl)adamantane | Adamantane derivative | Altered steric hindrance affects polymer properties |
| 1,3-Bis(4-acetanilide)adamantane | Acetanilide derivative | Provides different reactivity profiles |
Uniqueness
The uniqueness of 1,3-Bis(4-aminophenyl)adamantane lies in its specific arrangement of amino groups and the adamantane core, which contribute to its distinctive physical and chemical properties compared to other derivatives. Its potential for high-performance applications in material science sets it apart from similar compounds.








